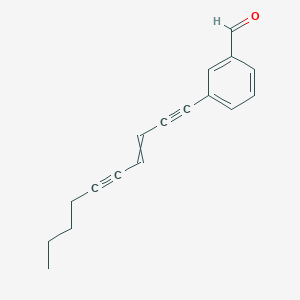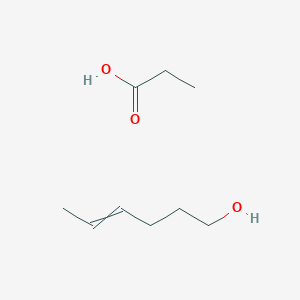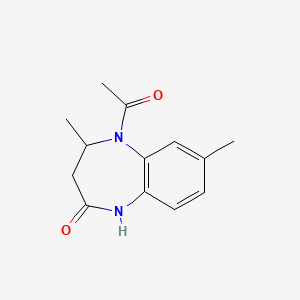![molecular formula C27H43ClO4 B14210936 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride CAS No. 827624-76-0](/img/structure/B14210936.png)
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride is an organic compound with the molecular formula C27H43ClO4. This compound is characterized by the presence of three hexyloxy groups attached to a phenyl ring, which is further connected to a prop-2-enoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride typically involves the reaction of 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoic acid+SOCl2→3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The double bond in the prop-2-enoyl moiety can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The phenyl ring and the double bond can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Halogenated Compounds: Formed by addition reactions with halogens
Aplicaciones Científicas De Investigación
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and biochemical applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2,3,4-Tris(methoxy)phenyl]prop-2-enoyl chloride
- 3-[2,3,4-Tris(ethoxy)phenyl]prop-2-enoyl chloride
- 3-[2,3,4-Tris(butyloxy)phenyl]prop-2-enoyl chloride
Uniqueness
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride is unique due to the presence of hexyloxy groups, which impart specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its methoxy, ethoxy, and butyloxy analogs.
Propiedades
Número CAS |
827624-76-0 |
|---|---|
Fórmula molecular |
C27H43ClO4 |
Peso molecular |
467.1 g/mol |
Nombre IUPAC |
3-(2,3,4-trihexoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C27H43ClO4/c1-4-7-10-13-20-30-24-18-16-23(17-19-25(28)29)26(31-21-14-11-8-5-2)27(24)32-22-15-12-9-6-3/h16-19H,4-15,20-22H2,1-3H3 |
Clave InChI |
JUOAWWCZNSMSPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C(=C(C=C1)C=CC(=O)Cl)OCCCCCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)



![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)



![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
